N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(16-9-10-1-2-10)11-3-5-12(6-4-11)18-14-15-7-8-19-14/h3-8,10H,1-2,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDXTDKPMRFEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate halogenated compound to form the thiazol-2-yloxy intermediate.
Coupling with Benzamide: The thiazol-2-yloxy intermediate is then coupled with a benzamide derivative under suitable conditions, often involving the use of a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Cyclopropylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in various industrial processes, including catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include compounds with variations in the benzamide substituents, cyclopropane modifications, or thiazole/thiadiazole moieties:
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Cyclopropane vs. Cyclobutane: T-448 (cyclobutylamino) demonstrates reduced toxicity compared to T-711 (cyclopropylmethyl), suggesting that larger cycloalkanes may improve selectivity .
- Substituent Diversity : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in Patent EP compounds) exhibit enhanced stability and potency , while methoxy/chloro groups (4j, 4k) modulate electronic properties without compromising yield .
- Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., T-448) show distinct biological profiles compared to thiazole-based analogs, likely due to differences in hydrogen bonding and steric effects .
Q & A
Basic: What are the critical steps in synthesizing N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide?
The synthesis typically involves:
- Coupling Reactions : Amide bond formation between the cyclopropylmethylamine and benzoyl chloride derivatives under reflux conditions, often using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents .
- Thiazole Functionalization : Introducing the thiazol-2-yloxy group via nucleophilic aromatic substitution (SNAr) on the para-position of the benzamide, requiring careful pH control (e.g., NaH as a base) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol or ethanol) to achieve >95% purity. Reaction progress is monitored via TLC and confirmed by H NMR .
Basic: Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm and thiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H] at m/z 345.12) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O/N motifs) for solid-state characterization .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve SNAr efficiency for thiazole coupling but require post-reaction dilution to prevent degradation .
- Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce racemization, while reflux (80–100°C) accelerates thiazole functionalization .
- Catalyst Use : Triethylamine or DMAP enhances acylation efficiency by scavenging HCl byproducts .
- Contradiction Note : High yields (>85%) in patent routes contrast with academic reports (56–70%) , suggesting scale-dependent solvent effects or intermediate stability issues.
Advanced: How do substituents on the benzamide and thiazole moieties influence biological activity?
- Thiazole Modifications : Electron-withdrawing groups (e.g., Cl, CF) at the thiazole 5-position enhance apoptosis-inducing activity by increasing electrophilicity and Bcl-2 protein binding .
- Benzamide Substituents : Para-substitutions (e.g., phenoxy, trifluoromethyl) improve lipophilicity (logP ~3.5) and blood-brain barrier penetration, but conflicting data exist for polar groups (e.g., –OH reduces in vivo stability) .
- Data Discrepancies : Patent claims of IC < 1 µM against cancer cells vs. academic reports (IC 5–10 µM) may stem from assay variations (e.g., serum content in cell media).
Advanced: What strategies resolve contradictions in pharmacokinetic (PK) data?
- Metabolic Stability : Incorporate deuterium at the cyclopropylmethyl group to reduce CYP450-mediated oxidation, addressing discrepancies in half-life (t = 2h in mice vs. 6h in patents) .
- Solubility Enhancement : Co-crystallization with sulfonic acids (e.g., besylate) improves aqueous solubility (>50 µg/mL) conflicting with low intrinsic solubility (<10 µg/mL) .
- Species-Specific Variability : Rat hepatocyte metabolism studies explain higher clearance rates in rodents vs. human microsomes .
Basic: What are the key physicochemical properties impacting experimental design?
| Property | Value/Range | Method |
|---|---|---|
| LogP | 3.2–3.8 | HPLC (C18 column) |
| Melting Point | 145–148°C | DSC |
| Aqueous Solubility | 12–15 µM (pH 7.4) | Shake-flask |
| pKa | 9.1 (thiazole NH) | Potentiometric |
Advanced: How to design derivatives for target selectivity?
- SAR Insights :
- Thiazole 2-Oxy Group : Critical for HDAC6 inhibition (K = 8 nM) but contributes to off-target kinase activity (e.g., JAK2, IC = 120 nM). Replace with isosteres (e.g., oxadiazole) to reduce promiscuity .
- Cyclopropylmethyl : Maintains metabolic stability but steric bulk may hinder target binding. Compare with smaller substituents (e.g., methyl) in docking studies .
Basic: What in vitro assays are recommended for initial activity screening?
- Apoptosis Assays : Caspase-3/7 activation in HeLa cells (24–48h treatment) .
- Target Engagement : Fluorescence polarization assays for Bcl-2/Bax interaction disruption .
- Cytotoxicity : MTT assays across NCI-60 cell lines, noting discrepancies in p53 status impacting response .
Advanced: How to address oxidative degradation during storage?
- Stabilization Methods :
Advanced: What computational tools predict binding modes and off-target risks?
- Molecular Dynamics (MD) : Simulate interactions with Bcl-2 (PDB: 2O2F) to identify key residues (e.g., Arg104, Asp108) .
- Off-Target Profiling : Use SwissTargetPrediction or SEA to flag kinase/GPCR liabilities .
- Contradiction Analysis : Docking scores (Glide XP > –10 kcal/mol) may overestimate affinity; validate with SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
